8-ethyl-1-(3-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
8-ethyl-1-(3-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes an ethyl group, a fluorophenyl group, and a methylphenyl group attached to a pyrazoloquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ethyl-1-(3-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound.
Quinoline Ring Formation: The pyrazole intermediate is then subjected to cyclization with an appropriate aromatic aldehyde or ketone to form the quinoline ring.
Functional Group Introduction: The ethyl, fluorophenyl, and methylphenyl groups are introduced through various substitution reactions, often involving Grignard reagents or organolithium compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
8-ethyl-1-(3-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with palladium or platinum catalysts.
Substitution: Halogenating agents, nitrating agents, and organometallic reagents.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted pyrazoloquinolines depending on the reagents used.
Scientific Research Applications
8-ethyl-1-(3-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 8-ethyl-1-(3-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact mechanism can vary depending on the specific application and the biological target.
Comparison with Similar Compounds
Similar Compounds
1-(3-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline: Lacks the ethyl group, which may affect its chemical properties and biological activity.
8-ethyl-1-(3-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline: Contains a chlorophenyl group instead of a fluorophenyl group, which can influence its reactivity and interactions.
8-ethyl-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline: Lacks the methyl group on the phenyl ring, potentially altering its properties.
Uniqueness
8-ethyl-1-(3-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
8-ethyl-1-(3-fluorophenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3/c1-3-17-9-12-23-21(13-17)25-22(15-27-23)24(18-10-7-16(2)8-11-18)28-29(25)20-6-4-5-19(26)14-20/h4-15H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQZUFACFAMCMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)F)C5=CC=C(C=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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